Enteromycin

Description

This compound is a natural product found in Streptomyces with data available.

Structure

3D Structure

Properties

CAS No. |

3552-16-7 |

|---|---|

Molecular Formula |

C6H8N2O5 |

Molecular Weight |

188.14 g/mol |

IUPAC Name |

2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide |

InChI |

InChI=1S/C6H8N2O5/c1-13-8(12)4-5(9)7-3-2-6(10)11/h2-4H,1H3,(H,7,9)(H,10,11)/b3-2+,8-4+ |

InChI Key |

UBAVPHLFRVPRCI-CRBCFSCISA-N |

Isomeric SMILES |

CO/[N+](=C/C(=O)N/C=C/C(=O)O)/[O-] |

Canonical SMILES |

CO[N+](=CC(=O)NC=CC(=O)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Enteromycin

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enteromycin, a bacteriostatic antibiotic, represents a unique member of the polyketide family of natural products. First isolated in 1976, its complex chemical structure and biological activity have made it a subject of scientific interest. This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of this compound. It includes detailed experimental protocols derived from foundational research, quantitative data on its antimicrobial activity, and a visualization of its biosynthetic pathway. A notable ambiguity in nomenclature exists in scientific literature, where "enterocin" can refer to both the Streptomyces-derived polyketide and a class of bacteriocins from Enterococcus species. This guide focuses exclusively on the polyketide antibiotic, this compound.

Discovery and Origin

Initial Isolation and Producing Organisms

This compound was first discovered and isolated from the culture broths of two strains of Streptomyces: Streptomyces candidus var. enterostaticus (strain WS-8096) and a variant of Streptomyces viridochromogenes (strain M-127).[1] These Gram-positive, filamentous bacteria are well-known producers of a wide array of secondary metabolites, including many clinically significant antibiotics.[1] The discovery was the result of a screening program for new antimicrobial agents.

Chemical and Physical Properties

Initial characterization of this compound established its molecular formula as C22H20O10.[1] It is described as a white solid with a melting point of 154°C.[2] this compound is soluble in water, ethanol, methanol, and DMSO at a concentration of 1mg/ml.[2] Ultraviolet absorption spectroscopy in methanol revealed two maximal peaks at 250 nm and 283 nm.[1]

Experimental Protocols

Fermentation for this compound Production

The production of this compound was achieved through submerged fermentation of the producing Streptomyces strains. The following provides a detailed protocol based on the original discovery.

2.1.1. Culture Media and Conditions

-

Seed Medium: A suitable seed medium consists of glucose (1%), peptone (0.5%), meat extract (0.3%), and NaCl (0.5%), with the pH adjusted to 7.0 before sterilization.

-

Production Medium: A production medium optimized for this compound yield contains soluble starch (3%), soybean meal (1.5%), yeast extract (0.2%), and CaCO3 (0.2%), with the pH adjusted to 7.2.

-

Fermentation Parameters:

-

Seed cultures are incubated for 48 hours at 28°C on a rotary shaker.

-

Production flasks are inoculated with 5% (v/v) of the seed culture and incubated for 96-120 hours at 28°C with vigorous aeration.

-

2.1.2. Fermentation Workflow

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

2.2.1. Extraction and Initial Purification

-

Broth Filtration: The harvested culture broth is filtered to separate the mycelium from the supernatant.

-

Solvent Extraction: The filtrate is adjusted to a pH of 4.0 and extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

2.2.2. Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) and antimicrobial assays.

-

Sephadex LH-20 Chromatography: Active fractions are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield white crystals.

2.2.3. Isolation and Purification Workflow

References

Enteromycin: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and biological activity of the antibiotic enteromycin.

This technical guide provides a comprehensive overview of this compound, a nitro-containing antibiotic produced by Streptomyces species. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound. This document details its chemical structure, summarizes its physicochemical and biological properties in tabular format, outlines key experimental protocols, and visualizes its biosynthetic and proposed mechanism of action pathways.

Chemical Structure and Identification

This compound is a unique natural product featuring an aci-nitro group, a structural motif that is key to its biological activity.

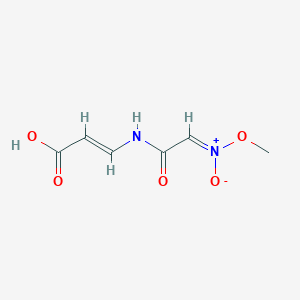

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Biological Properties

The key chemical and biological properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₅ | [1] |

| Molecular Weight | 188.14 g/mol | [1] |

| IUPAC Name | 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide | [1] |

| CAS Number | 3552-16-7 | [1] |

| Appearance | Light yellow acicular crystals | [2] |

| pKa | 4.3 | [3] |

| UV Maxima (in Methanol) | 230, 275, 298 nm | [3] |

| Solubility | Sparingly soluble in water and other solvents. | [3] |

| Stability | Unstable to heat, acid, and alkali. | [3] |

Table 2: Antibacterial Spectrum of this compound (Qualitative)

| Bacterial Type | Activity | Reference |

| Gram-positive bacteria | Active | [2] |

| Gram-negative bacteria | Active | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces

The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain, such as Streptomyces albireticuli.[2]

Figure 2: General workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate growth medium).

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces is thought to involve the condensation of precursors derived from glycine and aspartic acid.

References

- 1. Isolation and purification of enterocin E-760 with broad antimicrobial activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Enteromycin/Seligocidin: An Obscure Nitro-Containing Antibiotic

Enteromycin, also known as seligocidin, is an antibiotic compound isolated from Streptomyces species. First identified in Streptomyces albireticuli and S. achromogenes, this compound has the chemical formula C6H8N2O5 and is registered under the CAS number 3552-16-7.[1][2] Despite its early discovery, this compound has not been the subject of extensive recent research, and detailed information regarding its biological activity and mechanism of action remains scarce in publicly available scientific literature.

Chemical and Physical Properties

This compound is an amino-acid derivative.[2] Its chemical structure reveals a unique nitro group, a feature that is relatively uncommon in natural products. The IUPAC name for this compound is 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide.[2]

| Property | Value | Source |

| Molecular Formula | C6H8N2O5 | [2] |

| Molecular Weight | 188.14 g/mol | [2] |

| CAS Registry Number | 3552-16-7 | [1] |

The compound is reported to be unstable to heat, acid, and alkali.[1] It is sparingly soluble in water and other common solvents.[1]

Biological Activity and Mechanism of Action

Due to the absence of published data on its mechanism of action, no signaling pathways or detailed experimental workflows can be depicted. The creation of diagrams illustrating its biological activity is therefore not possible at this time.

Experimental Data and Protocols

A comprehensive search of scientific databases did not yield any quantitative data from efficacy studies, such as IC50 or EC50 values, that would be necessary for a detailed technical guide. Similarly, specific and detailed experimental protocols for the isolation, synthesis, or biological assays of this compound are not described in the available literature. Without this foundational information, a thorough in-depth technical guide as requested cannot be constructed.

References

Enteromycin: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the microorganisms, biosynthesis, and production of the antibiotic enteromycin.

Introduction

This compound is an antibiotic belonging to the class of microbial secondary metabolites, primarily produced by actinomycetes of the genus Streptomyces. First isolated from Streptomyces albireticuli and Streptomyces achromogenes, this compound has garnered interest for its biological activity. This technical guide provides a comprehensive overview of this compound, focusing on the producing microorganisms, its biosynthetic pathway, production methodologies, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Producing Microorganisms

This compound is a natural product synthesized by specific strains of soil-dwelling bacteria belonging to the genus Streptomyces. The primary identified producers are:

-

Streptomyces albireticuli

-

Streptomyces achromogenes

These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The production of this compound, like other secondary metabolites, is typically initiated during the stationary phase of growth and is influenced by various environmental and nutritional factors.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strain. While the complete and specific BGC for this compound has not been fully elucidated in the public domain, based on the biosynthesis of similar secondary metabolites in Streptomyces, a putative pathway can be inferred. The regulation of this BGC is tightly controlled by a network of regulatory genes that respond to internal and external signals, such as nutrient availability and cell density.

Regulatory Network of Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is governed by a hierarchical regulatory cascade. This network typically involves:

-

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

-

Pleiotropic Regulators: These regulators are located outside the BGC and can influence the expression of multiple secondary metabolite clusters as well as morphological differentiation.

-

Global Regulators: These respond to broad physiological signals, such as nutrient limitation, and coordinate the overall metabolic state of the bacterium, including the initiation of secondary metabolism.

A simplified representation of this regulatory hierarchy is depicted below.

Caption: Simplified regulatory cascade for antibiotic biosynthesis in Streptomyces.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.

Fermentation Media and Conditions

While specific quantitative data for optimal this compound yield is not extensively published, general principles for optimizing antibiotic production in Streptomyces can be applied. A typical production medium contains sources of carbon, nitrogen, and essential minerals.

Table 1: General Fermentation Parameters for Streptomyces

| Parameter | Typical Range/Condition |

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone |

| Temperature | 28-30°C |

| pH | 6.5 - 7.5 |

| Aeration | Agitation (e.g., 200 rpm) and sterile air supply |

| Incubation Time | 7-14 days |

Experimental Workflow for Production and Purification

The overall process for obtaining purified this compound involves fermentation, extraction, and chromatographic purification.

Caption: General experimental workflow for this compound production and purification.

Experimental Protocols

Protocol for Isolation of this compound-Producing Streptomyces

-

Soil Sample Collection: Collect soil samples from diverse environments.

-

Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile water and plate onto a suitable selective agar medium for actinomycetes (e.g., Starch Casein Agar).

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation and Purification: Isolate distinct colonies with typical Streptomyces morphology (dry, chalky appearance) and purify by re-streaking.

-

Screening for Activity: Screen the isolates for antimicrobial activity against test organisms using methods like the agar overlay assay.

Protocol for Extraction and Purification of this compound

-

Fermentation: Cultivate the selected Streptomyces strain in a suitable production medium under optimized conditions.

-

Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the cell-free supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC to obtain pure this compound.

-

Mechanism of Action

This compound exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria. It is believed to target the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding and Inhibition of Protein Synthesis

The proposed mechanism of action involves the binding of this compound to the bacterial ribosome, likely at or near the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding event interferes with the formation of peptide bonds, thereby halting protein elongation and ultimately leading to the cessation of bacterial growth.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a class of antibiotics with potential for further investigation and development. Understanding the producing microorganisms, their biosynthetic pathways, and the factors influencing production is critical for harnessing their full therapeutic potential. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working on the discovery and optimization of this compound and other natural product-based therapeutics. Further research into the specific biosynthetic gene cluster and its regulation will be instrumental in enabling genetic engineering approaches to improve yields and generate novel analogs with enhanced properties.

The Discovery of Enteromycin: A Technical History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin, a nitro-containing heterocyclic antibiotic, emerged from the "golden age" of antibiotic discovery in the mid-20th century. This document provides a comprehensive technical overview of the history of this compound, from its initial discovery to its characterization. It details the isolation of the producing organism, the methodologies for its extraction and purification, and the elucidation of its chemical structure. Furthermore, this guide presents the available quantitative data on its antimicrobial activity and explores its mechanism of action, including its biosynthetic pathway. Diagrams illustrating key experimental workflows and biochemical pathways are provided to facilitate a deeper understanding of this historically significant molecule.

Discovery and Isolation

This compound was discovered in 1953 by K. Maeda and H. Umezawa in Japan. The antibiotic is produced by a strain of actinomycetes, Streptomyces albireticuli.

Isolation of the Producing Organism

The discovery of this compound began with the screening of soil samples for antibiotic-producing microorganisms. The producing organism, a strain of Streptomyces, was isolated from a soil sample collected in Japan.

Fermentation and Extraction of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces albireticuli. The general workflow for its extraction from the fermentation broth is outlined below.

Purification of this compound

The crude extract of this compound was further purified using column chromatography, a standard technique for separating chemical compounds.

Experimental Protocol: Purification of this compound

-

Adsorption Chromatography: The crude this compound extract was dissolved in a suitable solvent and applied to an alumina column.

-

Elution: The column was eluted with a solvent system of ether, which effectively separated this compound from other impurities.

-

Crystallization: The fractions containing pure this compound were collected, and the solvent was evaporated to yield crystalline this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of elemental analysis, UV-visible spectroscopy, and chemical degradation studies. Its molecular formula was established as C6H8N2O5.

Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various bacteria. The minimum inhibitory concentrations (MICs) for this compound against several bacterial strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 3.1 |

| Escherichia coli | 25 |

| Shigella sonnei | 12.5 |

| Mycobacterium tuberculosis | 100 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar streak dilution method.

-

Preparation of Antibiotic Plates: A series of agar plates containing serial dilutions of this compound were prepared.

-

Inoculation: Each plate was streaked with a standardized suspension of the test bacterium.

-

Incubation: The plates were incubated under optimal conditions for bacterial growth.

-

Observation: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

Mechanism of Action and Biosynthesis

While the precise signaling pathways affected by this compound are not fully elucidated, it is understood to interfere with bacterial protein synthesis.

Biosynthetic Pathway

This compound belongs to the this compound-class of metabolites. Its biosynthesis involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. The precursor molecules for the biosynthesis of the this compound core structure are glycine, leucine, and propionate.

The Enteromycin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for enteromycin, focusing on the well-characterized this compound-carboxamide. This compound and its analogues represent a class of natural products with significant biological activity, making their biosynthetic machinery a subject of considerable interest for synthetic biology and drug discovery applications. This document outlines the genetic basis, enzymatic transformations, and proposed chemical logic underlying the assembly of the this compound core structure.

Overview of the this compound Biosynthetic Gene Cluster (etm)

The biosynthesis of this compound-carboxamide is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), denoted as the etm cluster. Bioinformatic analysis and genetic studies have identified the key enzymatic players responsible for constructing the molecule from primary metabolite precursors. The core precursors for the this compound-carboxamide backbone are glycine and an aspartate-derived β-aminopropionate.[1]

A summary of the key genes and their putative functions within the etm cluster is presented below.

Table 1: Key Genes in the this compound-Carboxamide (etm) Biosynthetic Gene Cluster

| Gene | Proposed Function | Role in Pathway |

| EtmA | Diiron Oxygenase | Catalyzes an early step in modifying the glycine precursor; a nitroso intermediate has been detected from its activity.[1] |

| EtmE | SAM-dependent Methyltransferase | O-methylation of the glycine-derived nitronate intermediate.[1] |

| EtmF | 3-oxoacyl-[acyl-carrier-protein] synthase | Catalyzes the key condensation reaction between the glycine-derived O-methyl nitronate and the aspartate-derived β-aminopropionate.[1] |

| EtmL | Dehydrogenase | Putatively desaturates the β-aminopropionate unit, a modification that may occur before or after condensation.[1] |

| EtmK | Dehydrogenase | A putative dehydrogenase that may be involved in modifying the dipeptide intermediate.[1] |

| EtmQ | Thioesterase | Believed to hydrolyze the thioester bond to release the modified dipeptide intermediate from a carrier protein.[1] |

| EtmT | Asparagine Synthetase-like | Proposed to catalyze the final transamination step to form the carboxamide group of the final product.[1] |

| EtmD/I | Peptidyl Carrier Proteins (PCP) | Covalently bind and tether the growing biosynthetic intermediates.[1] |

| EtmC/M | 4'-phosphopantetheinyl transferases (PPTase) | Activate the peptidyl carrier proteins (EtmD and EtmI) by attaching the 4'-phosphopantetheinyl arm.[1] |

| EtmN | S-adenosylmethionine (SAM) Synthetase | Synthesizes SAM, the essential methyl donor for the methyltransferase EtmE.[1] |

The Core Biosynthetic Pathway

The assembly of this compound-carboxamide is a hybrid pathway involving modifications of amino acid precursors and a central condensation step. The proposed sequence of events is detailed below and illustrated in the accompanying diagrams.

Precursor Modification

-

Glycine Activation and Modification : The pathway initiates with the modification of glycine. The enzyme EtmA, a diiron oxygenase, acts on a glycine-derived substrate. This is followed by the crucial O-methylation of a nitronate intermediate, a reaction catalyzed by the SAM-dependent methyltransferase EtmE, to form an O-methyl nitronate.[1]

-

Formation of β-aminopropionate : Concurrently, aspartate is converted into β-aminopropionate, which serves as the second building block. Evidence suggests this unit may undergo desaturation by the dehydrogenase EtmL before its incorporation.[1]

Core Assembly and Tailoring Steps

-

Condensation : The key carbon-carbon bond formation is catalyzed by EtmF, a putative 3-oxoacyl-[acyl-carrier-protein] synthase. This enzyme condenses the glycine-derived O-methyl nitronate with the aspartate-derived β-aminopropionate to form a dipeptide intermediate, likely tethered to a peptidyl carrier protein (PCP) such as EtmD or EtmI.[1]

-

Post-Condensation Modifications : Following condensation, the dipeptide intermediate undergoes a series of tailoring reactions. These include dehydrogenation (potentially by EtmK or EtmL if not already occurred) and thioester hydrolysis from the PCP, catalyzed by the putative thioesterase EtmQ.[1]

-

Final Transamination : The final step is proposed to be a transamination reaction catalyzed by EtmT, an asparagine synthetase-like enzyme, which forms the characteristic carboxamide moiety of the final product.[1]

Enzymatic Logic and Carrier Proteins

The proposed pathway relies on the coordinated action of several enzymes, including those that activate and modify the precursors and those that assemble and tailor the final molecule. The involvement of putative peptidyl carrier proteins (EtmD, EtmI) and the enzymes that activate them (EtmC, EtmM) suggests a "production line" mechanism where intermediates are passed between enzymatic domains while tethered to a carrier, a common strategy in microbial natural product biosynthesis.

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of bioinformatics, gene inactivation, and heterologous expression. While specific, detailed protocols are often tailored to the host organism and experimental system, the core methodologies are outlined here.

Gene Deletion via Homologous Recombination in Streptomyces

Gene knockouts are fundamental to assigning function to genes within the etm cluster. A common method is PCR-targeted gene replacement.

-

Construct Design : A disruption cassette is designed, typically containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by sequences homologous to the regions immediately upstream and downstream of the target gene (e.g., etmF). These flanking regions, or "arms," are typically 1.5-2.0 kb in length to facilitate efficient homologous recombination.

-

Vector Assembly : The disruption cassette is cloned into a suitable E. coli - Streptomyces shuttle vector. These vectors are often temperature-sensitive for replication in Streptomyces and contain an origin of transfer (oriT) for conjugation.

-

Intergeneric Conjugation : The final construct is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). The donor strain is then co-cultured with Streptomyces spores on a suitable medium (e.g., M-ISP4 agar) to allow for plasmid transfer via conjugation.

-

Selection of Exconjugants : Exconjugants are selected by overlaying the conjugation plates with antibiotics that select for the recipient Streptomyces strain (e.g., nalidixic acid) and the presence of the disruption cassette (e.g., apramycin).

-

Selection for Double Crossover : Single-crossover events will integrate the entire plasmid. To select for the desired double-crossover event (where the target gene is replaced by the resistance cassette), colonies are screened for loss of the vector backbone, often by replica plating onto a medium that selects for a marker on the vector. For temperature-sensitive plasmids, incubation at a non-permissive temperature selects for clones that have resolved the single crossover.

-

Genotypic Verification : Final confirmation of the gene deletion is performed using PCR with primers flanking the target gene region and/or Southern blotting. The mutant strain can then be fermented and its metabolite profile analyzed by LC-MS to confirm the loss of this compound production.

Heterologous Expression of Biosynthetic Genes

To confirm the sufficiency of the gene cluster and to facilitate pathway engineering, the etm BGC can be expressed in a heterologous host.

-

Host Strain Selection : A genetically tractable and well-characterized Streptomyces host, such as S. coelicolor or S. lividans, is often chosen. The host should be a clean background, not producing compounds that would interfere with the detection of this compound.

-

Cluster Cloning : The entire etm gene cluster is cloned into an integrative or autonomously replicating vector suitable for the chosen host. This can be achieved through methods like Gibson Assembly or by using bacterial artificial chromosome (BAC) libraries.

-

Transformation and Expression : The construct is introduced into the heterologous host via protoplast transformation or conjugation.

-

Metabolite Analysis : The transformed strain is cultivated under production conditions, and the culture extracts are analyzed by HPLC and mass spectrometry (MS) to detect the production of this compound-carboxamide, confirming the function of the cloned BGC.

Quantitative Data

At present, detailed quantitative data such as the Michaelis-Menten kinetics (Km, kcat) for the individual Etm enzymes and in vivo concentrations of biosynthetic intermediates are not widely available in the public literature. Research in this area is ongoing, and such data will be critical for developing a full kinetic model of the pathway and for targeted strain improvement efforts. The primary method for quantitative analysis of pathway output is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can be used to measure the final product titer in fermentation broths.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound-carboxamide provides a robust framework for understanding how this complex natural product is assembled. The pathway employs a fascinating combination of enzymatic reactions, from O-methylation of a rare nitronate intermediate to a key synthase-mediated condensation. While the functions of the core genes have been putatively assigned, significant work remains. Future research should focus on the in vitro biochemical characterization of each Etm enzyme to confirm its precise function and gather essential kinetic data. Furthermore, elucidation of the regulatory mechanisms governing the expression of the etm gene cluster will provide additional avenues for enhancing the production of this promising class of molecules.

References

Enteromycin (C₆H₈N₂O₅): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin is a nitro-containing antibiotic with the molecular formula C₆H₈N₂O₅. First isolated from Streptomyces albireticuli, this small molecule, chemically identified as N-(O-methyl-aci-nitroacetyl)-3-aminoacrylic acid, has demonstrated antimicrobial activity. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, proposed experimental protocols for its isolation and chemical synthesis, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and a proposed signaling pathway are visualized using diagrams. This document is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound and related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological and chemical systems, and for the development of analytical and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₅ | PubChem |

| Molecular Weight | 188.14 g/mol | PubChem |

| IUPAC Name | (2E)-3-[[methoxy(oxido)nitrosoacetyl]amino]prop-2-enoic acid | PubChem |

| CAS Number | 3552-16-7 | PubChem |

| Appearance | Crystalline solid | General antibiotic properties |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively reported in readily available literature. However, based on general methods for natural product isolation from Streptomyces and synthetic organic chemistry principles, the following protocols are proposed as a starting point for researchers.

Isolation and Purification of this compound from Streptomyces albireticuli

This protocol outlines a general strategy for the extraction and purification of this compound from a culture of Streptomyces albireticuli. Optimization of culture conditions and purification steps will be necessary to achieve high yields and purity.

2.1.1. Fermentation

-

Inoculum Preparation: Inoculate a loopful of Streptomyces albireticuli from a slant culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

-

Production Culture: Transfer the seed culture (5-10% v/v) into a 2 L flask containing 1 L of a production medium optimized for antibiotic production by Streptomyces.

-

Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker (200 rpm). Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay.

2.1.2. Extraction and Purification

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes).

-

Extraction:

-

Broth: Extract the filtered supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Mycelium: Extract the mycelial cake with a polar organic solvent (e.g., acetone or methanol).

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions based on polarity.

-

Preparative HPLC: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile with 0.1% trifluoroacetic acid).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Dual Threat of Enteromycin: A Technical Guide to its Antimicrobial and Anticancer Activities

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Enteromycin and its Analogs.

This in-depth whitepaper delves into the multifaceted biological activities of this compound, a term encompassing a class of potent bioactive molecules including the this compound-class antibiotic akazaoxime and the widely studied bacteriocins known as enterocins. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the antimicrobial and anticancer properties of these compounds, detailed experimental protocols, and a thorough examination of their mechanisms of action.

Introduction: Unraveling the "this compound" Family

The term "this compound" can be ambiguous, referring to distinct but functionally related antimicrobial compounds. This guide clarifies this by focusing on two principal groups:

-

Enterocins: A diverse group of bacteriocins produced by various species of Enterococcus. These ribosomally synthesized peptides exhibit a broad spectrum of activity, notably against foodborne pathogens and multidrug-resistant bacteria. Furthermore, emerging research has highlighted their selective cytotoxicity against various cancer cell lines.

-

This compound-Class Antibiotics: This group includes compounds like akazaoxime, which are structurally distinct from enterocins. These molecules, often isolated from actinomycetes, also possess significant antimicrobial properties.

This guide will explore the biological activities of both groups, providing a comprehensive understanding of their potential as therapeutic agents.

Antimicrobial Activity: A Potent Defense Against Pathogens

Both enterocins and this compound-class antibiotics display significant antimicrobial activity against a range of Gram-positive and, in some cases, Gram-negative bacteria.

Mechanism of Action: Disrupting Bacterial Defenses

The primary antimicrobial mechanism of many enterocins involves the disruption of the bacterial cell membrane. This process is often initiated by the interaction of the cationic enterocin peptides with the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane permeabilization and the formation of pores, resulting in the leakage of essential intracellular contents and ultimately, cell death.[1][2]

Specifically, Class I enterocins can interfere with peptidoglycan synthesis by binding to lipid II, a crucial precursor molecule.[1][2] Class II enterocins, with their amphiphilic helical structures, can directly insert into the cell membrane, leading to depolarization and cell lysis.[1][2]

The mechanism of action for this compound-class antibiotics like akazaoxime is still under investigation, though they are known to inhibit bacterial growth.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

| Compound/Enterocin | Target Organism | MIC (µg/mL) | Reference |

| Enterocins | |||

| Enterocin E-760 | Listeria monocytogenes | 0.1 - 0.4 | [3] |

| Staphylococcus aureus | 0.2 - 0.8 | [3] | |

| Salmonella enterica | 0.4 - 3.2 | [3] | |

| Escherichia coli O157:H7 | 0.8 | [4] | |

| Enterocin A | Listeria monocytogenes | 0.02 - 0.1 | [5] |

| Staphylococcus aureus | 1.6 - 6.3 | [5] | |

| Enterocin P | Enterococcus faecalis | 13.85 | [6] |

| This compound-Class | |||

| Akazaoxime | Kocuria rhizophila | 50 | [7] |

| Akazaoxime Analog | Trichophyton rubrum | 25 - 50 | [7] |

| Akazaoxime Analog | Glomerella cingulata | 50 | [7] |

Anticancer Activity: A Selective Strike Against Malignancy

A growing body of evidence demonstrates the potent and selective anticancer properties of various enterocins. These peptides have shown efficacy against a range of human cancer cell lines while exhibiting minimal toxicity towards normal, healthy cells.[8]

Mechanism of Action: Inducing Programmed Cell Death

The anticancer activity of enterocins is multifaceted and primarily involves the induction of apoptosis, or programmed cell death, in cancer cells. This selective action is attributed to differences in the cell membrane composition between cancerous and normal cells. Cancer cell membranes often have a higher negative charge, which facilitates the binding of cationic enterocins.[8]

Upon binding, enterocins can disrupt the cancer cell membrane, leading to increased permeability and the initiation of apoptotic signaling cascades.[8] Key events in enterocin-induced apoptosis include:

-

Cell Cycle Arrest: Enterocins have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cell proliferation.[9][10]

-

Modulation of Apoptotic Proteins: Enterocins can influence the expression of key apoptotic regulatory proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[11][12] This shift promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.

Proteomic studies of cancer cells treated with enterocins have revealed significant alterations in proteins involved in cell proliferation, apoptosis, and signaling pathways, further elucidating their anticancer mechanisms.[13][14][15]

Quantitative Anticancer Activity Data

The anticancer potency of enterocins is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

| Enterocin | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Enterocin 12a | A549 (Lung Carcinoma) | 0.08 | [8] |

| HeLa (Cervical Carcinoma) | 1.54 | [8] | |

| HCT-15 (Colon Adenocarcinoma) | 1.07 | [8] | |

| MG-63 (Osteosarcoma) | 2.1 | [8] | |

| Enterocin OE-342 | HCT-116 (Colorectal Carcinoma) | 49.92 | [10] |

| Enterocin LNS18 | HepG2 (Hepatocellular Carcinoma) | 15.643 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Bacteriocin Production and Purification

A general workflow for the production and purification of enterocins from Enterococcus species is outlined below.

General workflow for bacteriocin production and characterization.

Detailed Protocol for Bacteriocin Purification from Enterococcus faecium [1][2][17]

-

Culture and Harvest: Inoculate E. faecium into MRS broth and incubate at 37°C for 24-48 hours. Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Ammonium Sulfate Precipitation: Collect the cell-free supernatant and add ammonium sulfate to 70-80% saturation with gentle stirring at 4°C overnight. Centrifuge at 12,000 x g for 30 minutes to collect the precipitate.

-

Dialysis: Resuspend the precipitate in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) and dialyze against the same buffer using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1-3 kDa) to remove excess salt.

-

Cation-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange column (e.g., CM-Sepharose) equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and test for antimicrobial activity.

-

Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer to separate proteins based on size. Collect fractions and test for activity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the active fractions from gel filtration to RP-HPLC on a C18 column using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Grow the target bacterial strain in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Serial Dilutions: Prepare a series of twofold dilutions of the purified enterocin or antibiotic in a 96-well microtiter plate containing broth.

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the purified enterocin for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the enterocin concentration and fitting the data to a dose-response curve.

Signaling Pathways

Enterocins exert their anticancer effects by modulating key intracellular signaling pathways that control cell survival and death.

Enterocin-Induced Apoptotic Signaling Pathway

The induction of apoptosis by enterocins in cancer cells involves a complex interplay of signaling molecules. A key pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Enterocin-induced apoptotic signaling pathway in cancer cells.

Conclusion and Future Directions

Enteromycins, encompassing both enterocins and specific antibiotics like akazaoxime, represent a promising class of natural products with significant therapeutic potential. Their dual antimicrobial and anticancer activities, coupled with their selectivity, make them attractive candidates for further drug development.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects.

-

In Vivo Studies: While in vitro studies have been promising, more extensive in vivo animal studies are needed to evaluate the safety, pharmacokinetics, and efficacy of these compounds in a physiological context.

-

Synergistic Applications: Exploring the synergistic effects of enteromycins with existing antibiotics and chemotherapeutic agents could lead to more effective combination therapies that can overcome drug resistance.

-

Bioengineering and Analogs: The synthesis of novel analogs and the bioengineering of producer strains could enhance the stability, activity, and target specificity of these promising molecules.

The continued exploration of the biological activities of the this compound family holds great promise for the development of novel and effective treatments for infectious diseases and cancer.

References

- 1. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antibacterial activity of enterocin A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomics Investigation of the Impact of the Enterococcus faecalis Secretome on MCF-7 Tumor Cells [mdpi.com]

- 14. Proteomics Investigation of the Impact of the Enterococcus faecalis Secretome on MCF-7 Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Enteromycin vs. Enterocin: A Technical Guide to Two Distinct Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of enteromycin and enterocin, two distinct antimicrobial compounds often subject to confusion due to their similar-sounding names. This document delineates their fundamental differences in origin, chemical nature, biosynthesis, mechanism of action, and antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Distinctions: this compound and Enterocin

This compound and enterocin represent two fundamentally different classes of antimicrobial agents. Enterocin is a broad term for a diverse family of ribosomally synthesized antimicrobial peptides, known as bacteriocins, produced by various species of Enterococcus bacteria.[1][2] In contrast, this compound is a non-ribosomally synthesized secondary metabolite, typically a polyketide or an amino-acid derivative, produced by species of the genus Streptomyces.[3]

| Feature | This compound | Enterocin |

| Producing Organism | Streptomyces species | Enterococcus species (e.g., E. faecalis, E. faecium)[1][4] |

| Chemical Nature | Polyketide / Amino-acid derivative (non-peptide) | Ribosomally synthesized peptide (Bacteriocin)[1][2] |

| Biosynthesis | Non-ribosomal peptide synthetase (NRPS) or Polyketide synthase (PKS) pathways | Ribosomal synthesis followed by post-translational modifications[4] |

| Primary Target | Varies; can include inhibition of protein synthesis or other cellular processes | Bacterial cell membrane (pore formation) or cell wall synthesis[4][5] |

Enterocin: A Diverse Family of Bacteriocins

Enterocins are a well-characterized group of bacteriocins with significant potential as food preservatives and therapeutic agents. They are categorized into several classes based on their structure, molecular weight, and post-translational modifications.[1]

Classification of Enterocins

| Class | Subclass | Characteristics | Examples |

| Class I | Class Ia (Lantibiotics) | Contain lanthionine and/or β-methyllanthionine residues. | - |

| Class Ib | Circular peptides with a head-to-tail peptide bond.[4] | Enterocin AS-48[4] | |

| Class II | Class IIa (Pediocin-like) | Heat-stable peptides with a conserved N-terminal sequence (YGNGV). Strong anti-Listeria activity.[4] | Enterocin A, Enterocin P |

| Class IIb (Two-peptide) | Require two different peptides for optimal activity.[4] | Enterocin X (Xα and Xβ)[4] | |

| Class IIc (Leaderless) | Secreted without an N-terminal leader peptide. | Enterocin L50 (L50A and L50B)[4] | |

| Class III | Large, heat-labile proteins, often with enzymatic activity (e.g., bacteriolysins).[4] | Enterolysin A[4] |

Biosynthesis of Enterocins

Enterocins are synthesized on ribosomes as inactive precursor peptides (pre-enterocins) containing an N-terminal leader sequence. This leader peptide is subsequently cleaved off during transport out of the cell, resulting in the active bacteriocin.

Mechanism of Action of Enterocins

The primary mechanism of action for most enterocins, particularly Class IIa, involves the disruption of the target cell's cytoplasmic membrane.[4] This process is often receptor-mediated, with the mannose phosphotransferase system (Man-PTS) being a common docking molecule for pediocin-like enterocins.[4]

Antibacterial Spectrum of Selected Enterocins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two well-studied enterocins against various pathogenic bacteria.

| Enterocin | Target Organism | MIC (µg/mL) | Reference |

| Enterocin AS-48 | Listeria monocytogenes | 20 (in combination with heat) | [4] |

| Bacillus cereus | No viable cells after 72h in food systems | [4] | |

| Staphylococcus aureus | 20 (in combination with heat) | [4] | |

| Enterocin E-760 | Gram-negative bacteria (24 species) | 0.1 - 3.2 | [4] |

| Gram-positive bacteria (3 species) | 0.1 - 3.2 | [4] |

This compound: A Streptomyces-Derived Antibiotic

This compound is a distinct antimicrobial compound produced by Streptomyces species. Its chemical structure and biosynthetic pathway differ significantly from the peptide-based enterocins.

Chemical Structure and Biosynthesis of this compound

This compound is a polyketide with a complex, caged, tricyclic, nonaromatic core.[3] Its biosynthesis is initiated from phenylalanine or benzoic acid and proceeds through a type II polyketide synthase (PKS) pathway.[3] A key step in its formation is a Favorskii-like rearrangement catalyzed by the flavoenzyme EncM.[3]

Mechanism of Action of this compound

The precise mechanism of action of this compound is not as extensively characterized as that of many enterocins. However, some related compounds produced by Streptomyces, such as actinomycins, are known to intercalate into DNA and inhibit transcription. It is plausible that this compound may have a similar intracellular target, such as nucleic acid or protein synthesis, rather than the cell membrane disruption characteristic of enterocins. Further research is required to elucidate the specific signaling pathways affected by this compound.

Antibacterial Spectrum of Streptomyces-Derived Compounds

| Streptomyces-Derived Product | Target Organism | MIC (µg/mL) | Reference |

| Actinomycins V, X2, and D (from S. antibioticus) | Vancomycin-Resistant Enterococcus (VRE) | 1.95 - 31.25 | [6][7] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.95 - 31.25 | [6][7] | |

| E. coli | 1.95 - 31.25 | [6][7] | |

| K. pneumoniae | 1.95 - 31.25 | [6][7] | |

| B. subtilis | 1.95 - 31.25 | [6][7] | |

| Crude Extract (from Streptomyces sp. PBR11) | Candida albicans | >0.097 | [8] |

| E. coli | >0.390 | [8] |

Experimental Protocols

Purification of Enterocins (e.g., Enterocin AS-48)

A common protocol for the purification of enterocins involves a multi-step chromatographic process.

Methodology:

-

Cell-Free Supernatant Preparation: The Enterococcus strain is cultured in an appropriate broth medium. The culture is then centrifuged to pellet the cells, and the supernatant containing the secreted enterocin is collected.

-

Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the cell-free supernatant to a final saturation of 40-80% (depending on the specific enterocin) with constant stirring at 4°C. This precipitates the bacteriocin.

-

Centrifugation and Resuspension: The precipitate is collected by centrifugation and resuspended in a minimal volume of a suitable buffer (e.g., phosphate buffer).

-

Chromatography: The resuspended sample is subjected to a series of chromatographic steps for purification. A typical sequence includes:

-

Gel Filtration Chromatography: To separate proteins based on size.

-

Hydrophobic Interaction Chromatography: To separate based on hydrophobicity.

-

Cation Exchange Chromatography: To separate based on net positive charge (as most enterocins are cationic).

-

-

Purity Analysis: The purity of the final sample is assessed by methods such as SDS-PAGE and reverse-phase HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial compound is determined using a broth microdilution method.

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the purified this compound or enterocin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The target bacterial strain is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and enterocin, despite their similar names, are fundamentally different antimicrobial agents. Enterocins are a diverse class of ribosomally synthesized bacteriocins from Enterococcus species that primarily target the bacterial cell membrane. In contrast, this compound is a non-ribosomally synthesized polyketide from Streptomyces species with a likely intracellular mechanism of action. This distinction is critical for researchers and drug development professionals exploring novel antimicrobial therapies. Further investigation into the specific mechanism of action and antibacterial spectrum of purified this compound is warranted to fully understand its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterocin - Wikipedia [en.wikipedia.org]

- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications [mdpi.com]

- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomyces sp. Strain PBR11, a Forest-Derived Soil Actinomycetia with Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Enteromycin: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteromycin is a rare and structurally unique natural product characterized by the presence of an O-methyl nitronic acid functionality. First isolated from Streptomyces species, this class of compounds has attracted interest due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, microbial fermentation, and the development of novel therapeutic agents.

Natural Sources and Producing Organisms

This compound and its analogues are secondary metabolites produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. The primary producers of this compound-class compounds identified to date belong to the genera Streptomyces and Micromonospora.

A notable producer is the mangrove-derived novel species, Streptomyces qinglanensis 172205.[1] Additionally, a marine-derived actinomycete of the genus Micromonospora has been identified as a source of this compound-class metabolites, including akazaoxime, which possesses an aldoxime functionality in place of the O-methyl nitronic acid group.

These findings highlight that diverse environments, including marine sediments and terrestrial soils, harbor actinomycete strains with the genetic potential to synthesize this compound and its structural variants. The isolation of novel producing strains from unique ecological niches remains a promising strategy for the discovery of new this compound analogues with potentially enhanced or novel biological activities.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing microorganism. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound. While specific yields for this compound are not widely reported in the literature, data from other Streptomyces fermentations can provide a general framework for optimization. For instance, the production of the antibiotic chrysomycin A by Streptomyces sp. 891-B6 was significantly increased from 952.3 ± 53.2 mg/L to 1601.9 ± 56.7 mg/L through optimization of fermentation conditions and medium components. Similarly, doramectin production from Streptomyces avermitilis N72 was enhanced through strain selection and glucose supplementation, reaching yields of 1068 μg/mL in a 50 L fermenter. These examples underscore the importance of a systematic approach to optimizing production.

General Fermentation Protocol

The following protocol provides a general guideline for the fermentation of this compound-producing Streptomyces species. It is important to note that specific parameters should be optimized for each individual strain.

2.1.1. Inoculum Preparation:

-

Prepare a suitable seed medium, such as Tryptone Soya Broth (TSB) or a medium containing glucose, yeast extract, and malt extract.

-

Inoculate the seed medium with spores or mycelia of the Streptomyces strain.

-

Incubate the seed culture on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 28-30°C) for a predetermined period (e.g., 2-5 days) to obtain a sufficient biomass for inoculation of the production medium.

2.1.2. Production Fermentation:

-

Prepare the production medium. The composition of this medium should be optimized and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

-

Incubate the production culture under optimized conditions of temperature, pH, agitation, and aeration for a specific duration (e.g., 7-14 days).

The workflow for fermentation can be visualized as follows:

Caption: A simplified workflow for the fermentation of this compound-producing Streptomyces.

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process that typically includes extraction and chromatographic purification. The following is a generalized protocol that can be adapted for the isolation of this compound.

Experimental Protocol: Extraction

-

Cell Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of an appropriate organic solvent, such as ethyl acetate. This is a common method for extracting secondary metabolites from Streptomyces cultures. The extraction can be performed by vigorous shaking in a separatory funnel.

-

Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. Column chromatography is a standard technique for this purpose.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common starting point is a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: Collect fractions as the solvent runs through the column.

-

Analysis: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Further Purification: Pool the fractions containing this compound and subject them to further rounds of chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to achieve high purity.

The general workflow for isolation and purification is depicted below:

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The definitive identification of this compound requires comprehensive spectroscopic analysis.

Spectroscopic Data

Table 1: Key Spectroscopic Features of this compound-Class Compounds

| Spectroscopic Technique | Expected Observations |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. |

| ¹H NMR Spectroscopy | Reveals the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure. |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. Precursor feeding experiments using ¹³C-labeled compounds have shown that the carbon skeleton of this compound-class antibiotics is constructed from propionate (methylmalonate), leucine, and glycine.[2]

The genetic basis for this compound biosynthesis lies within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has been putatively identified, a detailed functional characterization of all the genes is an ongoing area of research. The proposed biosynthetic pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. Key enzymatic steps are believed to include the formation of the O-methyl nitronic acid moiety from a glycine precursor, catalyzed by a diiron oxygenase and a nitronate O-methyltransferase.

A putative biosynthetic pathway is illustrated below:

Caption: A simplified schematic of the proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the organism to integrate various environmental and physiological cues to control the timing and level of antibiotic production.

The regulation of antibiotic biosynthesis in Streptomyces is hierarchical, involving:

-

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the this compound BGC that directly control the expression of the biosynthetic genes.

-

Pleiotropic Regulators: These regulators are located outside the BGC and can influence the production of multiple secondary metabolites as well as morphological differentiation.

-

Global Regulators: These regulators respond to broad physiological signals, such as nutrient availability and stress, and modulate the expression of pleiotropic and cluster-situated regulators.

Small diffusible signaling molecules, such as γ-butyrolactones, play a crucial role in coordinating the expression of secondary metabolite gene clusters within a bacterial population. The specific signaling pathways that govern this compound production are yet to be fully elucidated but are expected to conform to the general principles of secondary metabolism regulation in Streptomyces.

The regulatory cascade can be represented as follows:

Caption: A hierarchical model of the regulatory pathways controlling this compound production.

Conclusion

This compound represents a fascinating and still relatively unexplored class of natural products. The information provided in this technical guide offers a foundation for further research into its production, biological activity, and therapeutic potential. Future efforts in genome mining of novel actinomycete strains, optimization of fermentation processes, and elucidation of the intricate regulatory networks governing its biosynthesis will be critical for unlocking the full potential of this compound and its analogues in drug discovery and development.

References

Preliminary Efficacy of Enteromycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enteromycin is an antibiotic substance isolated from Streptomyces species.[1][2][3] This technical guide provides a summary of the preliminary efficacy data available for this compound and its derivatives, details on experimental methodologies, and a visualization of the putative biosynthetic pathway of a related compound. It is important to note that publicly available data on this compound is limited, and this document reflects the current state of accessible research.

Quantitative Efficacy Data

Published studies providing extensive quantitative data on the efficacy of this compound against a broad spectrum of bacteria are scarce. However, some data is available for a recently discovered this compound-class antibiotic, akazaoxime.

Table 1: Minimum Inhibitory Concentration (MIC) of Akazaoxime [4][5]

| Compound | Target Organism | MIC (μg/mL) |

| Akazaoxime | Kocuria rhizophila (Gram-positive bacterium) | 50 |

| Akazaoxime | Glomerella cingulata (plant pathogen) | 50 |

| Akazaoxime | Trichophyton rubrum (human pathogen) | 25-50 |

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on methodologies described in the available literature.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., Kocuria rhizophila) is grown on an appropriate agar medium. A single colony is then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity, corresponding to a known bacterial concentration (typically 10^5 to 10^6 CFU/mL).

-

Preparation of Antimicrobial Agent: The this compound-class compound (e.g., akazaoxime) is dissolved in a suitable solvent to create a stock solution. A series of twofold dilutions of this stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plate also includes positive controls (bacteria with no antimicrobial agent) and negative controls (broth medium only). The plate is then incubated under suitable conditions (e.g., temperature, time) for the specific bacterium.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound is not fully elucidated in the available literature, a putative pathway for the late steps of biosynthesis for a related compound, this compound-carboxamide, has been proposed.

Caption: Putative biosynthetic pathway of this compound-carboxamide.[6]

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available preliminary studies. For the related compound "Enteromycetin" (Chloramphenicol), the mechanism is the inhibition of protein synthesis by binding to the bacterial ribosome.[7][8] However, it is crucial to distinguish that Enteromycetin is a different compound from the Streptomyces-derived this compound. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis, Mechanism of Action, and Inhibition of the Enterotoxin Tilimycin Produced by the Opportunistic Pathogen Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure Determination, Biosynthetic Origin, and Total Synthesis of Akazaoxime, an this compound-Class Metabolite from a Marine-Derived Actinomycete of the Genus Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enteromycetin 0.5 % Eye Drop (5): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]

- 8. Enteromycetin 125mg Syrup 60ml : Price, Uses, Side Effects | Netmeds [netmeds.com]

An In-depth Technical Guide to Enteromycin (CAS 3552-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin, a natural product with the CAS number 3552-16-7, is an antibiotic produced by the actinomycete Streptomyces albireticuli.[] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, proposed biosynthetic pathway, and reported biological activities. The document synthesizes available data into structured tables and visual diagrams to facilitate understanding and further research into this compound. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide consolidates the foundational knowledge required for drug development and scientific investigation.

Chemical and Physical Properties

This compound is a nitro-containing compound with a molecular formula of C₆H₈N₂O₅ and a molecular weight of 188.14 g/mol .[2] It is characterized by an O-methyl-aci-nitroacetyl group attached to an aminoacrylic acid backbone. The compound is described as light yellow acicular crystals with a melting point of 172 °C (with decomposition).[]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3552-16-7 | [2] |

| Molecular Formula | C₆H₈N₂O₅ | [2] |

| Molecular Weight | 188.14 g/mol | [2] |

| IUPAC Name | 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide | [2] |

| Synonyms | Seligocidin, Enteromycine, N-(O-Methyl-aci-nitroacetyl)-3-aminoacrylic acid | [][2] |

| Appearance | Light Yellow Acicular Crystal | [] |